2-Pyridineacetamide, |A-hydroxy-
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Overview
Description
2-Hydroxy-2-(pyridin-2-yl)acetamide is a compound that features a pyridine ring substituted with a hydroxyacetamide group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(pyridin-2-yl)acetamide typically involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired acetamide derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of 2-pyridinecarboxylic acid derivatives.
Reduction: Formation of 2-hydroxy-2-(pyridin-2-yl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-2-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(pyridin-2-yl)acetamide is not fully understood. it is believed to interact with biological targets through hydrogen bonding and coordination with metal ions. These interactions can disrupt biological processes, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(pyridin-3-yl)acetamide
- 2-Hydroxy-2-(pyridin-4-yl)acetamide
- 2-Hydroxy-2-(pyridin-5-yl)acetamide
Uniqueness
2-Hydroxy-2-(pyridin-2-yl)acetamide is unique due to the position of the hydroxyacetamide group on the pyridine ring, which can influence its reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-hydroxy-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6(10)5-3-1-2-4-9-5/h1-4,6,10H,(H2,8,11) |
InChI Key |
QOWNGSTZLBLLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)N)O |
Origin of Product |
United States |
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